3-methyl-5-(4-(methylsulfonyl)piperazine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione
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Description
3-methyl-5-(4-(methylsulfonyl)piperazine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C11H16N4O5S and its molecular weight is 316.33. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Bioactivity
- Novel compounds derived from visnagenone and khellinone, exhibiting structures related to the query compound, have been synthesized for their potential as anti-inflammatory and analgesic agents. These compounds were evaluated for COX-1/COX-2 inhibition and demonstrated significant analgesic and anti-inflammatory activities, highlighting the therapeutic potential of structurally similar compounds (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial and Antiproliferative Effects
Research into pyrido(2,3-d)pyrimidine derivatives indicated their effectiveness against gram-negative bacteria, including Pseudomonas aeruginosa. This study emphasizes the antimicrobial potential of pyrimidine derivatives, suggesting that compounds with similar structural features could serve as bases for developing new antibacterial agents (Matsumoto & Minami, 1975).
Another study focused on the synthesis and evaluation of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives for their antiproliferative activity against human cancer cell lines. Compounds within this structural realm exhibited promising antiproliferative effects, indicating potential applications in cancer therapy (Mallesha et al., 2012).
Computational and Synthetic Approaches
Computational quantum chemical studies on uracil-5-tertiary sulfonamides related to the query structure provided insights into the electronic structure, pharmacokinetic properties, and theoretical bioactivity predictions. Such studies illustrate the importance of computational methods in predicting the properties and potential applications of novel compounds (Gaurav & Krishna, 2021).
Innovative synthetic methodologies have been developed for constructing pyridine-pyrimidines and their derivatives, demonstrating the versatility of piperazine and pyrimidine moieties in medicinal chemistry. These methodologies enable the efficient creation of compounds with potential biological activities, emphasizing the utility of such structural elements in drug design (Rahmani et al., 2018).
Properties
IUPAC Name |
3-methyl-5-(4-methylsulfonylpiperazine-1-carbonyl)-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O5S/c1-13-9(16)8(7-12-11(13)18)10(17)14-3-5-15(6-4-14)21(2,19)20/h7H,3-6H2,1-2H3,(H,12,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZNOUPHMMNPOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CNC1=O)C(=O)N2CCN(CC2)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.